molecular formula C12H36MgN2Si4 B1601941 Magnesium bis(hexamethyldisilazide) CAS No. 857367-60-3

Magnesium bis(hexamethyldisilazide)

Cat. No.: B1601941
CAS No.: 857367-60-3
M. Wt: 345.07 g/mol
InChI Key: WYPTZCBYSQFOQS-UHFFFAOYSA-N
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Description

Magnesium bis(hexamethyldisilazide) is a useful research compound. Its molecular formula is C12H36MgN2Si4 and its molecular weight is 345.07 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium bis(hexamethyldisilazide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium bis(hexamethyldisilazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium bis(hexamethyldisilazide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPTZCBYSQFOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36MgN2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580537
Record name Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857367-60-3
Record name Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium bis(hexamethyldisilazide)
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Significance Within Organometallic Chemistry and Main Group Element Reactivity

Magnesium bis(hexamethyldisilazide) holds a prominent position in the fields of organometallic chemistry and the study of main group element reactivity. libretexts.org Its importance stems from its role as a key reagent and precursor in the synthesis of a variety of other organometallic complexes. The compound's utility is largely influenced by its bulky hexamethyldisilazide ligands, which enhance its solubility in organic solvents and allow for the modulation of steric and electronic properties in the resulting molecules.

In main group chemistry, Mg(HMDS)₂ is particularly valuable. The chemistry of magnesium is extensive, and compounds like Mg(HMDS)₂ are crucial synthons for a wide array of other organometallic compounds. libretexts.org It serves as an effective reagent for introducing the bis(trimethylsilyl)amide group or for deprotonation reactions to create new metal complexes. For instance, it is instrumental in the synthesis of diketiminate ligand complexes, which are vital in various catalytic processes. scientificlabs.com While heavier Group 2 element complexes with HMDS have shown success in reactions like transfer hydrogenation, Mg(HMDS)₂'s reactivity can be tuned through the formation of magnesiates, further expanding its utility. nih.gov

The synthesis of Mg(HMDS)₂ itself is a point of interest in organometallic methodology. Common preparation methods include salt metathesis between magnesium chloride and an alkali metal hexamethyldisilazide, or the deprotonation of hexamethyldisilazane (B44280) using organomagnesium reagents like dibutylmagnesium (B73119). thieme-connect.deencyclopedia.pub

Overview of Principal Research Domains and Applications

Established Synthetic Pathways for Magnesium Bis(hexamethyldisilazide)

The traditional syntheses of magnesium bis(hexamethyldisilazide) primarily rely on three well-established approaches: salt metathesis, deprotonation of hexamethyldisilazane (B44280) using organomagnesium reagents, and transmetalation reactions.

Salt Metathesis Approaches

Salt metathesis is a widely employed and straightforward method for the preparation of magnesium bis(hexamethyldisilazide). This approach involves the reaction of a magnesium halide, typically magnesium chloride (MgCl₂), with an alkali metal salt of hexamethyldisilazane, such as lithium bis(hexamethyldisilazide) (LiHMDS) or potassium bis(hexamethyldisilazide) (KHMDS). thieme-connect.denih.gov The driving force for this reaction is the formation of a thermodynamically stable alkali metal halide precipitate, which can be removed from the reaction mixture by filtration.

The reaction is typically carried out in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), which facilitates the dissolution of the reactants. thieme-connect.denih.gov The stoichiometry of the reactants is crucial for achieving high yields and purity. Anhydrous conditions are paramount, as magnesium bis(hexamethyldisilazide) is highly sensitive to moisture.

Table 1: Typical Reactants and Conditions for Salt Metathesis Synthesis

Precursor 1Precursor 2SolventKey Conditions
Magnesium Chloride (MgCl₂)Lithium Bis(hexamethyldisilazide) (LiHMDS)Tetrahydrofuran (THF)Anhydrous, Inert Atmosphere
Magnesium Chloride (MgCl₂)Potassium Bis(hexamethyldisilazide) (KHMDS)Tetrahydrofuran (THF)Anhydrous, Inert Atmosphere

Organomagnesium Reagent-Mediated Deprotonation of Hexamethyldisilazane

Another established route involves the direct deprotonation of hexamethyldisilazane (HMDS) using a suitable organomagnesium reagent. thieme-connect.de This method avoids the pre-synthesis of an alkali metal silylamide. Common organomagnesium reagents for this purpose include dialkylmagnesium compounds, such as dibutylmagnesium (B73119) (Bu₂Mg).

The reaction proceeds by the abstraction of the acidic proton from the nitrogen atom of hexamethyldisilazane by the organomagnesium species, yielding the desired magnesium bis(hexamethyldisilazide) and the corresponding alkane as a byproduct. The choice of solvent is critical, with non-coordinating solvents like toluene (B28343) or hexane (B92381) being preferred to prevent the formation of solvent adducts with the final product.

Table 2: Reagents for Deprotonation of Hexamethyldisilazane

Deprotonating AgentSubstrateSolventByproduct
Dibutylmagnesium (Bu₂Mg)Hexamethyldisilazane (HMDS)Toluene, HexaneButane

Transmetalation Reactions for Preparation

Transmetalation offers an alternative pathway to magnesium bis(hexamethyldisilazide). This method involves the reaction of elemental magnesium or a reactive magnesium compound with a bis(hexamethyldisilazide) complex of a more electropositive or volatile metal. A notable example is the reaction with tin(II) bis(trimethylsilyl)amide (Sn[N(SiMe₃)₂]₂). nih.gov

This approach can be advantageous in certain contexts, although it may require harsher reaction conditions or longer reaction times compared to salt metathesis. The selection of appropriate solvents is also crucial to ensure the desired product is obtained in good yield and purity.

Advanced Synthetic Strategies and Optimization in Research Contexts

Recent research has focused on developing more efficient, scalable, and user-friendly methods for the synthesis of magnesium bis(hexamethyldisilazide), with a particular emphasis on in-situ techniques and the fine-tuning of reaction parameters.

In-Situ Grignard Metalation Methodologies and Variants

The in-situ Grignard metalation (iGMM) method represents a significant advancement in the synthesis of alkaline earth metal amides. nih.govresearchgate.netresearchgate.net While extensively studied for the calcium analogue, the principles are applicable to magnesium. This one-pot procedure involves the reaction of magnesium metal with an organic halide in the presence of hexamethyldisilazane.

In this process, a Grignard reagent is formed in situ, which then immediately reacts with hexamethyldisilazane to produce the magnesium amide. This method obviates the need for the pre-formation and isolation of a Grignard reagent, streamlining the synthetic process. However, when using magnesium, the reaction often leads to the formation of Hauser bases ((HMDS)MgBr), which exist in equilibrium with the desired homoleptic Mg(HMDS)₂ and magnesium bromide. nih.gov The addition of dioxane can shift this equilibrium towards the homoleptic product. nih.gov

Table 3: Components for In-Situ Grignard Metalation

Magnesium SourceOrganic HalideAmine SourceSolventKey Feature
Magnesium TurningsEthyl BromideHexamethyldisilazane (HMDS)Tetrahydrofuran (THF)In-situ formation of Grignard reagent

Control of Reaction Conditions for Enhanced Purity and Yield in Research Synthesis

The purity and yield of magnesium bis(hexamethyldisilazide) are highly dependent on the meticulous control of reaction conditions. Key parameters that are optimized in research settings include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For instance, the use of non-coordinating solvents such as toluene or heptane (B126788) is often preferred to minimize the formation of stable solvent adducts, which can be difficult to remove. thieme-connect.de Rigorously anhydrous and oxygen-free conditions are essential to prevent the hydrolysis and degradation of the product. Purification is commonly achieved through recrystallization from a non-polar solvent like heptane, which effectively removes salt byproducts and other impurities. While specific yield data is not always reported consistently across different studies, the salt metathesis route is generally considered a high-yielding method when performed under optimized conditions.

Fundamental Reactivity and Mechanistic Investigations

Role as a Strong Base and Non-Nucleophilic Reagent

Magnesium bis(hexamethyldisilazide) is widely recognized as a strong, sterically hindered base. The bulky trimethylsilyl (B98337) groups effectively shield the nitrogen atoms, diminishing the compound's nucleophilicity while preserving its capacity for proton abstraction. This characteristic allows it to deprotonate a variety of organic substrates, even those with weak acidity, without engaging in unwanted nucleophilic side reactions. This non-nucleophilic nature is a key feature that makes it a valuable reagent in modern synthetic chemistry.

The primary role of magnesium bis(hexamethyldisilazide) is to act as a potent base capable of deprotonating carbon acids. Its utility has been demonstrated in the generation of transient anionic species from cyclic enol triflates to produce cycloalkynes, such as cyclohexyne, cycloheptyne, and cyclooctyne. rsc.org The compound's ability to form stable complexes with various ligands, such as diketiminates, after deprotonation is crucial for its application in catalysis.

A significant area of investigation for magnesium bis(hexamethyldisilazide) is its application in the enolization of ketones. Detailed studies on its reaction with ketones like propiophenone (B1677668) have provided deep insights into the reaction mechanism, the structure of intermediates, and the factors controlling stereoselectivity. nih.govacs.orgnih.gov

When magnesium bis(hexamethyldisilazide) reacts with propiophenone in toluene (B28343) at ambient temperatures, it forms a mixture of (E)- and (Z)-magnesium enolates. nih.govacs.org These enolates exist as dimeric structures, specifically [(HMDS)₂Mg₂(μ-HMDS){μ-OC(Ph)=CHCH₃}], where the two magnesium centers are bridged by both an amide (HMDS) and an enolate group. nih.govresearchgate.net The composition of these products has been confirmed through solution NMR spectroscopy and solid-state X-ray crystallography. nih.govacs.org

Initial investigations in arene solvents indicated a preference for the formation of the E-enolate. nih.govstrath.ac.uk However, the stereochemical outcome is highly dependent on the reaction conditions, particularly the solvent used. nih.gov

Kinetic analyses of the enolization of propiophenone by magnesium bis(hexamethyldisilazide) have been performed using UV-vis spectroscopy. nih.govresearchgate.net These studies revealed the rapid and complete formation of a key reaction intermediate between the ketone and the magnesium base. nih.govacs.org This intermediate, characterized by low-temperature NMR, diffusion-ordered NMR (DOSY), and IR spectroscopy, is a three-coordinate monomeric ketone adduct, formulated as (HMDS)₂Mg{η¹-O=C(Ph)CH₂CH₃}. nih.govacs.orgresearchgate.net

Activation ParameterValue
ΔH‡17.2 ± 0.8 kcal/mol
ΔS‡-11 ± 3 cal/mol·K

Table 1: Activation parameters for the first-order decay of the (HMDS)₂Mg{η¹-O=C(Ph)CH₂CH₃} intermediate. nih.govacs.orgresearchgate.net

A significant primary deuterium (B1214612) isotope effect (kH/kD) of 18.9 at 295 K provides strong evidence that the proton transfer from the α-carbon of the ketone is the rate-limiting step. nih.govacs.orgresearchgate.net This large value supports a mechanism where the proton is transferred intramolecularly from the ketone's alpha-carbon to the nitrogen atom of a bound HMDS ligand within the monomeric intermediate. nih.govacs.org

The solvent plays a critical role in directing the stereochemical outcome of enolization reactions mediated by magnesium bis(hexamethyldisilazide). nih.govrsc.org While reactions in non-polar arene solvents like toluene show a preference for the formation of the E-enolate from propiophenone, conducting the reaction in the presence of polar solvents leads to a high selectivity for the Z-enolate. nih.govstrath.ac.uk

This switch in stereoselectivity highlights the influence of the solvent on the aggregation state and structure of the reactive species in solution. nih.govrsc.org In toluene-d8, NMR studies show a monomer-dimer equilibrium for the resulting amidomagnesium enolates. nih.govstrath.ac.uk The characterization of a disolvated amidomagnesium enolate dimer by X-ray crystallography supports this finding. nih.govstrath.ac.uk The ability of polar solvents to coordinate to the magnesium center can alter the transition state geometry of the deprotonation step, thereby favoring the formation of the thermodynamically less stable, but kinetically favored, Z-enolate. nih.gov

Solvent SystemPredominant Enolate Isomer
Arene (e.g., Toluene)E-selective
Polar SolventsZ-selective

Table 2: Influence of solvent on the stereoselectivity of propiophenone enolization by Mg(HMDS)₂. nih.govstrath.ac.uk

The study of the enolization of propiophenone with magnesium bis(hexamethyldisilazide) has revealed significant insights into the fundamental nature of proton transfer. A large primary kinetic isotope effect (KIE) of kH/kD = 18.9 was measured at 295 K. nih.govacs.org Such a high value is a strong indicator that the C-H bond cleavage is the rate-determining step of the reaction. nih.govacs.orgresearchgate.net

Furthermore, the KIE exhibits a strong dependence on temperature, which is a classic sign of quantum mechanical tunneling. nih.govacs.orgresearchgate.net Tunneling occurs when a particle, in this case, a proton, passes through a potential energy barrier rather than surmounting it, a phenomenon that becomes more pronounced at lower temperatures. arxiv.orgresearchgate.net The observation of tunneling in this reaction supports the proposed mechanism of an intramolecular proton transfer within a well-defined intermediate complex. nih.govacs.org Theoretical frameworks suggest that large KIE values can arise in reactions where tunneling plays a significant role. nih.gov

While magnesium bis(hexamethyldisilazide) is primarily valued for its role as a non-nucleophilic base, some sources suggest it can participate in nucleophilic substitution reactions. This reactivity is less common and likely depends on the specific substrate and reaction conditions. The inherent function of the amide is to act as a strong base and nucleophile; however, the steric hindrance from the bulky trimethylsilyl groups generally suppresses its nucleophilic character, making deprotonation the overwhelmingly favored reaction pathway. Therefore, its application in nucleophilic substitution is not its primary or typical use.

Enolization Chemistry: Kinetics, Stereoselectivity, and Intermediate Characterization

Lewis Acidity and Coordination Chemistry

Magnesium bis(hexamethyldisilazide), often abbreviated as Mg(HMDS)₂, is a highly versatile reagent in synthetic chemistry, primarily owing to the Lewis acidic nature of the magnesium center and the steric bulk of the hexamethyldisilazide ligands. This combination of properties allows for a rich and diverse coordination chemistry, leading to the formation of a wide array of organometallic complexes and adducts. The reactivity and structure of these species are often intricately linked to the nature of the coordinating ligands and the reaction conditions.

Magnesium bis(hexamethyldisilazide) serves as a key precursor for the synthesis of a variety of organometallic complexes through reactions that exploit its Lewis acidity and the basicity of the amide ligands. A significant area of its application is in the formation of complexes with β-diketiminate ligands. These bulky ligands chelate to the magnesium center, displacing one or both of the hexamethyldisilazide groups to form stable, soluble, and often monomeric magnesium complexes. The steric profile of the β-diketiminate ligand can be systematically varied to control the coordination number and geometry of the resulting magnesium complex, allowing for the isolation of rare low-coordinate species. For instance, the reaction of Mg(HMDS)₂ with a bulky β-diketiminate ligand can lead to three-coordinate magnesium alkyl or amide complexes upon subsequent reaction with appropriate reagents. nih.gov

The Lewis acidity of Mg(HMDS)₂ also facilitates the formation of adducts with a range of donor molecules. For example, it can coordinate with substituted pyridines and cyclic ethers. umn.edu These adducts often exhibit altered reactivity compared to the unsolvated parent compound. The coordination of donor ligands can influence the aggregation state of the magnesium complex in solution, which in turn can have a profound impact on its reactivity.

Furthermore, Mg(HMDS)₂ is a valuable reagent for the synthesis of magnesium bis(amidinate) and bis(guanidinate) complexes. researchgate.netresearchgate.net These reactions typically proceed via salt metathesis or by direct protonolysis of the starting amidine or guanidine (B92328) with Mg(HMDS)₂, eliminating volatile hexamethyldisilazane (B44280). The steric and electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the amidinate or guanidinate ligands. The coordination behavior in these systems is versatile, leading to the formation of both mononuclear and dinuclear magnesium complexes. researchgate.net The choice of the magnesium source and the specific ligand framework has been shown to be crucial in determining the final structure and aggregation state of the product, both in solution and in the solid state. researchgate.net

A notable example of the diverse reactivity of Mg(HMDS)₂ is its reaction with propiophenone in toluene, which yields a mixture of the (E)- and (Z)-isomers of a dimeric magnesium enolate, [(HMDS)₂Mg₂(μ-HMDS){μ-OC(Ph)=CHCH₃}]. nih.govnih.gov These products feature two three-coordinate magnesium centers bridged by both a hexamethyldisilazide ligand and an enolate ligand. nih.govnih.gov

To further illustrate the diversity of complexes formed, the following table summarizes some representative examples of organometallic complexes derived from or involving interactions with magnesium bis(hexamethyldisilazide).

Complex TypeExample of LigandResulting Complex StructureReference
β-DiketiminateHC(C(Me)N-2,6-iPr₂C₆H₃)₂Monomeric, three-coordinate Mg complexes nih.gov
Amine AdductPyridine (B92270)Adducts with coordinated pyridine umn.edu
AmidinateRN{C(R′)}N(H)RMonomeric and dimeric Mg bis(amidinate) complexes researchgate.netresearchgate.netnih.gov
EnolatePropiophenoneDimeric Mg enolate with bridging ligands nih.govnih.gov

The lability of the Mg-N bond in magnesium bis(hexamethyldisilazide) and its derivatives plays a crucial role in their reactivity and is central to understanding their ligand exchange dynamics. While the primary (Me₃Si)₂N⁻ ligands are relatively strongly bound, they can undergo exchange with other anionic or neutral ligands, a process that is often the key step in many synthetic applications.

The mechanistic implications of ligand exchange are particularly evident in catalysis. For instance, in the polymerization of lactide, the initiation step is believed to involve the coordination of the lactide monomer to the magnesium center, which may be preceded or accompanied by a ligand exchange process. The nature of the ligands already present on the magnesium, including the hexamethyldisilazide groups or their derivatives, can significantly influence the rate and stereoselectivity of the polymerization.

A study on magnesium dihydropyridyl complexes, formed from reactions involving magnesium silyl (B83357) compounds, has shown that these complexes can undergo exchange with deuterated pyridine. For example, the complex [Mg(NC₅H₆)₂(py)₄] was found to exchange with pyridine-d₅ at room temperature. This type of dynamic behavior highlights the accessibility of the magnesium coordination sphere and the potential for ligand exchange to be a facile process. The activation energy for such exchanges can provide valuable insight into the strength of the metal-ligand interactions and the lability of the complex.

The steric bulk of the hexamethyldisilazide ligands themselves can also have mechanistic implications. Their large size can create a sterically hindered environment around the magnesium center, which can favor the formation of monomeric species in solution and influence the regioselectivity and stereoselectivity of reactions by controlling the approach of substrates.

Advanced Mechanistic Elucidation Studies

To gain a deeper understanding of the reaction mechanisms involving magnesium bis(hexamethyldisilazide), a combination of advanced spectroscopic techniques and computational methods has been employed. These studies have been instrumental in identifying reactive intermediates and mapping out the energetic landscapes of reaction pathways.

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Due to the often transient nature of these species, specialized spectroscopic techniques are required.

In a detailed study of the enolization of propiophenone by magnesium bis(hexamethyldisilazide), a combination of spectroscopic methods was used to identify and characterize a key reaction intermediate. nih.govnih.gov Rate studies using UV-Vis spectroscopy revealed the rapid and complete formation of an intermediate, which then decayed in a first-order process. nih.govnih.gov The rate of this decay was found to be independent of the concentration of excess Mg(HMDS)₂, suggesting a unimolecular transformation of the intermediate. nih.govnih.gov

Low-temperature ¹H NMR and diffusion-ordered NMR spectroscopy were crucial in determining the structure of this intermediate. nih.govnih.gov The data were consistent with the formation of a three-coordinate monomeric adduct, (HMDS)₂Mg{η¹-O=C(Ph)CH₂CH₃}. nih.govnih.gov This was further supported by in-situ IR spectroscopy, which can provide information about the bonding and coordination environment of the intermediate. nih.govnih.gov The characterization of this intermediate provided strong evidence for a mechanism involving the initial coordination of the ketone to the magnesium center, followed by an intramolecular proton transfer.

The following table summarizes the spectroscopic techniques used and the key findings in the study of the ketone enolization reaction.

Spectroscopic TechniqueInformation GainedKey FindingReference
UV-Vis SpectroscopyReaction kineticsRapid formation and first-order decay of an intermediate nih.govnih.gov
Low-Temperature ¹H NMRStructure of the intermediateConsistent with a monomeric ketone adduct nih.govnih.gov
Diffusion-Ordered NMRSize and aggregation stateSupported the monomeric nature of the intermediate nih.govnih.gov
IR SpectroscopyBonding in the intermediateConsistent with the proposed structure of the ketone adduct nih.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for complementing experimental studies of reaction mechanisms. DFT calculations can provide detailed insights into the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

In the aforementioned study of ketone enolization by magnesium bis(hexamethyldisilazide), computational studies were employed to support the proposed structure of the reaction intermediate. nih.govnih.gov DFT calculations were consistent with the formulation of the intermediate as a three-coordinate monomeric ketone adduct, (HMDS)₂Mg{η¹-O=C(Ph)CH₂CH₃}. nih.govnih.gov

Furthermore, DFT can be used to map out the entire reaction pathway, identifying the transition state for the rate-limiting step. For the ketone enolization, this would involve locating the transition state for the intramolecular proton transfer from the α-carbon of the coordinated ketone to one of the nitrogen atoms of a hexamethyldisilazide ligand. The calculated activation energy for this step can then be compared with the experimentally determined activation enthalpy to validate the proposed mechanism. A large primary deuterium isotope effect observed experimentally for this reaction strongly indicates that the proton transfer is indeed the rate-limiting step and that the C-H bond is broken in this transition state, a finding that can be further corroborated by computational analysis of the transition state geometry and vibrational frequencies. nih.govnih.gov

DFT calculations have also been instrumental in understanding the structure and stability of various magnesium complexes. For example, in studies of β-diketiminate magnesium complexes, DFT can help to rationalize the observed geometries and the preference for certain coordination numbers based on the steric and electronic properties of the ligands. Similarly, for more complex systems like magnesium bis(amidinate) and bis(guanidinate) complexes, computational studies can shed light on the factors that govern the formation of monomeric versus aggregated structures. nih.gov

Applications in Homogeneous Catalysis

Polymerization Catalysis Initiated by Magnesium Bis(hexamethyldisilazide)

This magnesium amide has shown exceptional capabilities as an initiator for various polymerization processes, leading to the synthesis of well-defined polymers with controlled molecular weights and architectures.

Magnesium bis(hexamethyldisilazide) is utilized in the synthesis of magnesium silylamido complexes, which are highly active initiators for the ring-opening polymerization (ROP) of rac-lactide. nih.govresearchgate.net These complexes, often supported by monoanionic aminophenolato ligands, exhibit extraordinary activity, leading to the production of polylactides (PLAs). researchgate.net

The polymerization can proceed with or without a co-initiator like 2-propanol. nih.gov In toluene (B28343), the polymerization of rac-lactide with these magnesium complexes typically yields atactic polylactides, while in a more coordinating solvent like tetrahydrofuran (B95107) (THF), a heterotactic bias is observed. nih.gov Kinetic studies have revealed that the rate of polymerization is first-order with respect to both the monomer and the catalyst concentrations. nih.gov Some magnesium complexes have demonstrated extremely high activity, with turnover frequencies (TOF) reaching up to 135,750 h⁻¹, producing PLA with a slight isotactic bias and high molecular weights. researchgate.net

Below is a table summarizing the performance of different magnesium complexes derived from Mg(HMDS)₂ in the ROP of rac-lactide.

Catalyst SystemSolventStereoselectivityMolecular Weight (Mn)
[(L⁴)MgN(SiMe₃)₂]TolueneAtactic-
[(L⁴)MgN(SiMe₃)₂]THFHeterotactic bias (Pr = 0.80–0.84)-
Mg complexes with tetradentate aminophenolate ligands-Slightly isotactic bias (Pm = 0.54-0.60)Up to 531 kg/mol
Mg complexes with tridentate chiral pyrrolidinylaminophenolate ligands-Relatively high heteroselectivity (Pr = 0.80)-

Data sourced from multiple studies. nih.govresearchgate.net

The anionic polymerization of vinyl monomers such as methyl methacrylate (B99206) (MMA) can be initiated by systems involving magnesium compounds. While direct initiation by Mg(HMDS)₂ is less common, related magnesium-based initiators, such as t-butylmagnesium bromide (tBuMgBr) in toluene, are known to produce highly isotactic poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions. nih.govcmu.edu

The stereospecificity of the polymerization is highly dependent on the initiator and solvent system. For instance, syndiospecific living anionic polymerization of MMA can be achieved with systems like diphenylhexyl lithium (DPHLi) in THF or t-BuLi/R₃Al in toluene. nih.gov In contrast, the use of a bulky potassium base catalyst like potassium bis(hexamethyldisilazide) (KHMDS) in proton transfer anionic polymerization (PTAP) of MMA results in nearly atactic PMMA, unless specific ligands are added to control the tacticity. nih.gov

The following table provides a comparative overview of different initiator systems for MMA polymerization.

Initiator SystemSolventResulting PMMA Tacticity
tBuMgBrTolueneIsotactic
DPHLiTHFSyndiotactic
t-BuLi/R₃AlTolueneSyndiotactic
KHMDS (no ligand)TolueneAtactic
KHMDS with 18-crown-6ToluenePredominantly syndiotactic
KHMDS with chiral bis(oxazoline) ligandsTolueneSlightly isotactic-rich

This table illustrates the influence of different metal-based initiators and additives on the stereochemical outcome of MMA polymerization. nih.gov

Magnesium bis(hexamethyldisilazide) plays a crucial role in dual catalytic systems for the zwitterionic polymerization of epoxides, such as propylene (B89431) oxide. nih.gov In combination with N-heterocyclic olefins (NHOs), Mg(HMDS)₂ facilitates the production of high molar mass polyethers. nih.gov

The proposed mechanism involves the nucleophilic attack of the NHO on the epoxide monomer, which is activated by the magnesium species, generating a zwitterionic intermediate. nih.gov This cooperative catalysis effectively minimizes transfer-to-monomer reactions, a common issue that limits the degree of polymerization in polyether synthesis. nih.gov This method has successfully produced poly(propylene oxide) with molar masses exceeding 500,000 g/mol and in some cases even surpassing 1,000,000 g/mol . nih.gov This strategy has also been extended to other functionalized epoxides. nih.gov

A novel application of Magnesium bis(hexamethyldisilazide) is its use as an initiator in electrolyte-triggered in-situ chemical polymerization for creating advanced electrode materials for rechargeable batteries. nju.edu.cnresearchgate.netnju.edu.cn In this process, an electrolyte containing Mg(HMDS)₂ induces the instantaneous polymerization of redox-active organic monomers directly within the battery assembly. nju.edu.cnresearchgate.net

For example, monomers like 1-aminoanthraquinone (B167232) (1-AAQ) and 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ) can be polymerized into poly(1-aminoanthraquinone) (PAAQ) and poly(1,5-diaminoanthraquinone) (PDAAQ), respectively. nju.edu.cn Similarly, pyrrole-based monomers like 2-pyrrolanthraquinone (2-PyAQ) can be converted into poly(N-anthraquinoyl pyrrole) (PAQPy). researchgate.netnju.edu.cn This in-situ polymerization transforms the morphology of the material from amorphous to a more structured, layered arrangement. nju.edu.cn

The resulting polymers exhibit enhanced properties, such as inhibited dissolution in the electrolyte, high conductivity, and improved stability, leading to superior battery performance, including high specific capacity and excellent cycling stability over thousands of cycles. nju.edu.cnresearchgate.netnju.edu.cn

MonomerPolymerInitiator SystemKey Benefit
1-aminoanthraquinone (1-AAQ)Poly(1-aminoanthraquinone) (PAAQ)Mg(HMDS)₂ in electrolyteEnhanced stability and conductivity
1,5-diaminoanthraquinone (1,5-DAAQ)Poly(1,5-diaminoanthraquinone) (PDAAQ)Mg(HMDS)₂ in electrolyteHigh specific capacity, superior rate performance
2-pyrrolanthraquinone (2-PyAQ)Poly(N-anthraquinoyl pyrrole) (PAQPy)Mg(HMDS)₂ in electrolyteUltralong cycling stability

This table highlights the monomers polymerized in-situ using Mg(HMDS)₂ and the resulting benefits for battery applications. nju.edu.cnresearchgate.netnju.edu.cn

Catalysis in Organic Transformations

Beyond polymerization, Magnesium bis(hexamethyldisilazide) is also a valuable catalyst in various organic transformations, particularly in hydrogenation reactions.

Magnesium bis(hexamethyldisilazide) serves as a precursor for synthesizing active magnesium-based catalysts for hydrogenation and transfer hydrogenation reactions. While detailed research findings specifically on Mg(HMDS)₂ in these reactions are part of a broader landscape of magnesium catalysis, the principle involves the generation of catalytically active magnesium hydride species or other reactive intermediates. These catalysts are effective for the reduction of various unsaturated substrates.

The reactivity and scope of these catalytic systems are often dependent on the ligands used in conjunction with the magnesium center, which modulate the catalyst's steric and electronic properties.

Dehydrocoupling of Amines and Silanes

Magnesium bis(hexamethyldisilazide) serves as an active precatalyst for the cross-dehydrocoupling of Si-H and N-H bonds to form silyl-amines. This reaction proceeds under mild conditions (25–60 °C) and is applicable to a range of amine and silane (B1218182) substrates. The catalytic cycle is proposed to occur through a sequence of σ-bond metathesis steps involving Si-H/M-N and N-H/M-H exchanges. While Mg(HMDS)₂ is active, comparative studies with its heavier alkaline earth metal analogues, [Ca{N(SiMe₃)₂}₂]₂ and [Sr{N(SiMe₃)₂}₂]₂, show that the calcium-based catalyst exhibits significantly higher activity.

Guanylation Reactions through Amine Addition to Carbodiimides

Magnesium bis(hexamethyldisilazide) is a precursor for catalysts used in guanylation reactions, specifically the addition of amines to carbodiimides. The reaction of Mg(HMDS)₂ with an N-heterocyclic carbene (NHC), such as 1,3-di-tert-butylimidazol-2-ylidene (B137524) (ItBu), generates the complex ItBu:Mg[N(SiMe₃)₂]₂, which is an effective catalyst for this transformation.

Stereoselective Organic Synthesis Applications Beyond Enolization

The primary application of magnesium bis(hexamethyldisilazide) in stereoselective synthesis is as a base for the enolization of ketones. The stereochemical outcome of these enolizations can be influenced by the solvent. In the presence of polar solvents, the formation of Z-enolates is highly favored. Conversely, in non-polar arene solvents, there is a preference for the formation of E-enolates. This selectivity is attributed to the aggregation state of the intermediate amidomagnesium enolates, which exist in a monomer-dimer equilibrium in toluene solution. Detailed mechanistic studies, including kinetic analysis and low-temperature NMR spectroscopy, have elucidated the formation of a three-coordinate monomeric ketone adduct, (HMDS)₂Mg{η¹-O=C(Ph)CH₂CH₃}, as a key intermediate. The rate-limiting step is the intramolecular proton transfer from the α-carbon of the coordinated ketone to a nitrogen atom of one of the hexamethyldisilazide ligands.

Precursor in Organometallic Synthesis and Ligand Design

Magnesium bis(hexamethyldisilazide) is a crucial starting material in organometallic synthesis due to its utility as a strong base and an effective transfer agent for the bulky hexamethyldisilazide ligand. It is particularly important in the synthesis of a wide array of metal complexes featuring ancillary ligands, which are then used in various catalytic applications.

A significant application of Mg(HMDS)₂ is in the synthesis of diketiminate complexes. These ligands are synthesized by the deprotonation of diketimines with Mg(HMDS)₂, and the resulting magnesium diketiminate complexes are valuable precursors for preparing other transition metal and main group complexes for catalysis, such as in the polymerization of rac-lactide.

Furthermore, Mg(HMDS)₂ is employed as a magnesium source in the synthesis of dinucleating bis(amidinate) and bis(guanidinate) complexes. The reaction of Mg(HMDS)₂ with the corresponding pro-ligands leads to the formation of various magnesium complexes, including dinuclear heteroleptic and homoleptic species. The nature of the resulting complex is highly dependent on the ligand backbone and the stoichiometry of the reactants.

Synthesis of Diketiminate Ligand Complexes

Magnesium bis(hexamethyldisilazide) is a crucial precursor in the synthesis of a wide array of diketiminate ligand complexes. sigmaaldrich.comscientificlabs.com These complexes are of significant interest due to their applications in various catalytic processes, including the polymerization of rac-lactide to produce biodegradable polymers. The reaction typically involves the protonolysis of the Mg-N bonds in Mg(HMDS)₂ by a β-diketimine proligand (L-H), leading to the formation of the corresponding magnesium diketiminate complex and the volatile byproduct hexamethyldisilazane (B44280) (HN(SiMe₃)₂).

The general reaction can be represented as: Mg[N(SiMe₃)₂]₂ + 2 L-H → L₂Mg + 2 HN(SiMe₃)₂

Alternatively, reacting Mg(HMDS)₂ with one equivalent of the proligand can yield heteroleptic complexes of the type LMgN(SiMe₃)₂. For instance, the reaction of N,N'-dibenzyl-2-amino-4-imino-pent-2-ene with Mg(N(SiMe₃)₂)₂ resulted in the formation of the heteroleptic complex nacnac(Bn)MgN(SiMe₃)₂. researchgate.net

Research has also explored the synthesis of dinuclear magnesium complexes. Three magnesium-hydride complexes supported by alkylene-bridged bis(β-diketiminate) ligands have been synthesized by reacting the corresponding dinuclear magnesium bis(trimethylsilyl)amide complexes with phenylsilane. northeastern.edu This demonstrates the versatility of magnesium amide precursors in accessing more complex, multinuclear structures for catalysis. northeastern.edu The properties of these tetranuclear complexes were found to be significantly influenced by the nature of the alkylene bridge. northeastern.edu

Unsymmetrical β-diketimine coordinated magnesium(I) complexes have also been successfully synthesized through the reduction of related magnesium(II) halide complexes. rsc.org These well-defined unsymmetrical complexes have shown high activity as pre-catalysts for the hydroboration of various organic compounds. rsc.org

Below is a table summarizing representative examples of diketiminate magnesium complexes synthesized from or related to magnesium bis(hexamethyldisilazide) and their precursors.

Proligand/PrecursorMagnesium ReagentResulting Complex TypeApplication/Finding
β-diketimine (L-H)Mg[N(SiMe₃)₂]₂Homoleptic L₂MgPrecursor for polymerization catalysts. sigmaaldrich.com
N,N'-dibenzyl-2-amino-4-imino-pent-2-eneMg[N(SiMe₃)₂]₂Heteroleptic LMgN(SiMe₃)₂Intermediate for further functionalization. researchgate.net
Dinuclear magnesium bis(trimethylsilyl)amidePhenylsilaneDinuclear Mg-hydride complexesSynthesis of multinuclear hydride complexes. northeastern.edu
Unsymmetrical β-diketimine Mg(II) halideSodium reducing agentUnsymmetrical Mg(I) complexesHighly active pre-catalysts for hydroboration. rsc.org

Formation of Heterometallic Systems (e.g., Intermetallic Lithium-Magnesium, Potassium-Magnesium Amides)

Magnesium bis(hexamethyldisilazide) and other magnesium amides are instrumental in the formation of heterometallic systems, which often exhibit unique reactivity compared to their homometallic counterparts. The synthesis of Mg(HMDS)₂ itself can involve a heterometallic route, typically through salt metathesis between magnesium chloride and lithium hexamethyldisilazide (LiHMDS).

The use of mixed lithium-magnesium amides, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has been reported for various transformations. nih.gov While not directly involving the hexamethyldisilazide ligand, this highlights the principle of using mixed-metal amide bases in synthesis. Magnesium amides, in general, can be prepared by treating amines with Grignard reagents or by the reaction of lithium amides with magnesium bromide, providing pathways to intermetallic lithium-magnesium reagents. thieme-connect.de

Recent research has also focused on heavier alkali metal combinations. While potassium hexamethyldisilazide (KHMDS) is known to be a stronger base than its lithium or magnesium counterparts, combining these metals can lead to novel reactivity. For example, the reduction of a bulky β-diketiminate magnesium(II) iodide complex with potassium metal can lead to the formation of a dimagnesium(I) species, which can be considered a heterometallic system in its synthesis and stabilization, sometimes involving potassium-based intermediates or byproducts.

The formation of heterometallic systems is crucial for accessing low-valent magnesium complexes. For example, the synthesis of a sodium magnesyl dimer, [(BDI)MgNa]₂, involves a bulky β-diketiminate ligand and a sodium reducing agent, creating a complex described as two (BDI)Mg⁻ magnesyl anions bridged by Na⁺ cations. researchgate.net Such systems are highly reactive and can be used for the activation of small molecules. researchgate.net

The table below summarizes key aspects of heterometallic systems involving magnesium amides.

Heterometallic SystemPrecursorsKey Features
Lithium-Magnesium AmidesLithium amides (e.g., LiHMDS) and Magnesium halides (e.g., MgCl₂)Common synthetic route to magnesium amides; can form mixed aggregates. thieme-connect.de
Potassium-Magnesium SystemsMagnesium(II) complexes and Potassium metal (as a reductant)Used in the synthesis of low-valent Mg(I) complexes. researchgate.net
Sodium-Magnesium SystemsMagnesium(II) complexes and Sodium metal (as a reductant)Can form stable magnesyl anions bridged by sodium cations. researchgate.net

Structural Characterization and Aggregation Behavior

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive insights into the atomic arrangement of Mg(HMDS)₂ in the solid state, revealing its tendency to form various aggregates.

In the absence of coordinating solvents, the solvent-free form of Mg(HMDS)₂ is anticipated to be a dimeric species, [{Mg(μ-N(SiMe₃)₂)₂}₂]. In this arrangement, each magnesium atom is three-coordinate, bound to one terminal and two bridging bis(trimethylsilyl)amide ligands. This dimerization allows the electropositive magnesium centers to increase their coordination number beyond the two-coordinate geometry of a hypothetical monomer, providing greater stability. The significant steric bulk of the N(SiMe₃)₂ ligands effectively prevents the formation of higher-order aggregates, such as trimers or polymers, which are observed for metal amides with smaller substituents.

While the specific structure of solvent-free Mg(HMDS)₂ is a subject of discussion, the behavior of closely related magnesium amidinate complexes provides a clear precedent. For instance, magnesium complexes with sterically demanding amidinate ligands have been definitively characterized as both monomers and dimers in the solid state. nih.govrsc.org Bis(N,N'-di-tert-butylbenzamidinato)magnesium, for example, is monomeric due to the extreme bulk of the ligands, featuring a four-coordinate magnesium center. nih.gov In contrast, bis[bis(N,N'-diisopropylacetamidinato)magnesium] crystallizes as a dimer with bridging amidinato ligands, demonstrating the tendency to aggregate when sterically permissible. nih.gov

The coordination environment of the magnesium ion in Mg(HMDS)₂ is highly sensitive to the presence of donor solvents and the steric profile of the ligands. The bulky nature of the hexamethyldisilazide ligand itself limits the coordination number, making the magnesium center a strong Lewis acid, eager to accept electron density from donor molecules.

When Mg(HMDS)₂ is crystallized from coordinating solvents like tetrahydrofuran (B95107) (THF), solvent molecules are often incorporated into the structure. This can result in the formation of monomeric adducts where the magnesium center is coordinated to one or two solvent molecules, achieving a more stable three- or four-coordinate geometry. A prime example is the structurally authenticated monomeric complex [Mg(L)₂(THF)], where L is a bulky amidinate ligand, demonstrating how a single THF molecule can satisfy the magnesium's coordination sphere and prevent dimerization. rsc.org The addition of donor ligands can break the amide bridges of the dimer, leading to monomeric species. For related transition metal silylamides, the addition of pyridine (B92270) has been shown to yield monomeric bis-pyridine complexes like M{N(SiMe₃)₂}(py)₂. researchgate.net This de-aggregation process significantly influences the compound's reactivity in solution.

Solution-State Structural and Dynamic Studies using Advanced NMR Spectroscopy

In solution, Mg(HMDS)₂ exists in a dynamic equilibrium between different aggregation states. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for probing these structures and their interconversion.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique used to determine the size of molecules in solution by measuring their translational diffusion coefficients. Larger molecules diffuse more slowly than smaller ones. This method is exceptionally well-suited for studying the aggregation of metal complexes. By measuring the diffusion coefficient of Mg(HMDS)₂ under various conditions (e.g., in different solvents or at different concentrations), the average size of the species in solution can be determined. This allows for the direct observation of the equilibrium between monomers, dimers, and other oligomers. For example, a dimeric species would exhibit a significantly smaller diffusion coefficient than its monomeric counterpart. While specific DOSY studies on Mg(HMDS)₂ are not widely reported, the technique has been successfully applied to its alkali metal analogue, potassium hexamethyldisilazide (KHMDS), to elucidate its complex solution behavior, setting a clear precedent for its applicability to the magnesium system.

Variable Temperature (VT) NMR spectroscopy is the definitive method for investigating dynamic equilibria in solution, such as the monomer-dimer equilibrium of Mg(HMDS)₂. As the temperature changes, the rate of exchange between the monomer and dimer can be manipulated relative to the NMR timescale. At low temperatures, the exchange may be slow, allowing for the observation of distinct NMR signals for each species. As the temperature is raised, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

A detailed VT-NMR study on bis[bis(N,N'-diisopropylacetamidinato)magnesium], a closely related compound, provides a model for this behavior. nih.gov This complex was shown to exist as a monomer-dimer equilibrium in toluene-d₈ solution. nih.gov Analysis of the equilibrium at different temperatures using VT-NMR allowed for the calculation of the thermodynamic parameters for the dimerization process.

Thermodynamic Parameters for the Monomer-Dimer Equilibrium of Bis[bis(N,N'-diisopropylacetamidinato)magnesium] nih.gov
ParameterValue
ΔH°-14.7 ± 0.2 kcal/mol
ΔS°-44.9 ± 0.2 cal/(mol·K)
ΔG° (298 K)-1.32 ± 0.2 kcal/mol

These data indicate that dimerization is an enthalpically favorable but entropically unfavorable process. nih.gov Similar studies on Mg(HMDS)₂ would provide crucial quantitative insight into its solution-state behavior.

Theoretical Insights into Molecular Structure and Aggregation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful theoretical tools to complement experimental findings. DFT calculations can be used to predict the geometries and relative energies of the monomeric, dimeric, and solvent-adducted forms of Mg(HMDS)₂. These calculations help to rationalize the observed solid-state structures and solution equilibria by providing a quantitative measure of their stability. For instance, theoretical studies on the related sodium hexamethyldisilazide (NaHMDS) have successfully predicted its preference for a dimeric structure in non-polar solvents and a monomeric form in strongly coordinating solvents like THF. Similar calculations for Mg(HMDS)₂ can elucidate the energetic landscape of its aggregation and interaction with solvent molecules, providing a deeper understanding of the forces governing its structural chemistry. rsc.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations of Aggregates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of magnesium bis(hexamethyldisilazide), DFT is employed to predict the most stable three-dimensional structures (geometry optimization) and the relative energies of various aggregation states (e.g., monomers, dimers, trimers).

While specific, in-depth DFT studies exclusively on the aggregation of magnesium bis(hexamethyldisilazide) are not as widely published as for its alkali metal counterpart, lithium hexamethyldisilazide (LiHMDS), the principles and expected findings can be inferred from the extensive research on related metal amide systems. researchgate.net For LiHMDS, DFT calculations have been instrumental in understanding the thermodynamics of aggregation, revealing that in non-polar solvents, the formation of dimers and trimers is thermodynamically favorable. researchgate.net Similar principles apply to Mg(HMDS)₂, where the coordinatively unsaturated magnesium center seeks to expand its coordination sphere, leading to the formation of aggregates.

DFT calculations typically involve the following steps:

Structural Proposal: Proposing plausible structures for different aggregates (e.g., monomer, dimer). For Mg(HMDS)₂, the monomer would feature a two-coordinate magnesium center, while a dimer could involve bridging hexamethyldisilazide ligands, resulting in a four-membered (MgN)₂ ring.

Geometry Optimization: Using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the geometry of the proposed structure is optimized to find the lowest energy conformation. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached.

Energy Calculation: The total electronic energy of the optimized structure is calculated. By comparing the energies of the monomer and various aggregates, the aggregation energy can be determined, indicating the thermodynamic driving force for aggregation.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for Monomeric and Dimeric Mg(HMDS)₂

Parameter Monomer [Mg(HMDS)₂] Dimer [Mg(HMDS)₂]₂
Mg-N Bond Length (Å) ~2.00 ~2.10 (bridging)
N-Mg-N Bond Angle (°) ~180 (linear) ~90 (in (MgN)₂ ring)
Mg···Mg Distance (Å) N/A ~2.80

| Aggregation Energy (kcal/mol) | N/A | Favorable (Negative Value) |

Note: The values in this table are illustrative, based on known structures of related metal amides, and represent typical outputs from DFT calculations.

These theoretical calculations are crucial for interpreting experimental data from techniques like X-ray crystallography and for understanding the fundamental nature of the bonding within these aggregates.

Modeling of Solvent-Solute Interactions and Their Impact on Aggregation

The aggregation state of magnesium bis(hexamethyldisilazide) is profoundly influenced by the solvent. In non-coordinating, non-polar solvents, aggregation is generally favored to stabilize the electron-deficient magnesium centers. However, in coordinating solvents, such as tetrahydrofuran (THF) or ethers, solvent molecules can compete with the silylamide ligands to coordinate to the magnesium ion. This solvent-solute interaction can break down larger aggregates into smaller, solvated species.

Computational modeling, again using DFT, is essential for understanding these interactions. These models can take two primary forms:

Explicit Solvent Models: One or more solvent molecules are explicitly included in the DFT calculation. For example, a calculation could model a Mg(HMDS)₂ monomer coordinated to one or two THF molecules. By comparing the energy of the solvated monomer to the energy of the unsolvated dimer, one can predict whether aggregation or solvation is the thermodynamically preferred pathway.

Implicit Solvent Models (Continuum Models): The solvent is modeled as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and can provide a good approximation of the bulk solvent effects on the stability of different aggregates.

Studies on hydrated magnesium ions (Mg²⁺) provide fundamental insights into the nature of the ion-solvent interactions that are at play. mdpi.com These studies quantify the intrinsic strength of the Mg-O interaction, which is the primary interaction between the magnesium center and an ether-based solvent. mdpi.com The coordination of solvent molecules to the magnesium center is a stabilizing interaction that can offset the energy gained by aggregation.

For example, the coordination of two THF molecules to a Mg(HMDS)₂ monomer would likely result in a pseudo-tetrahedral geometry at the magnesium center. A computational study would quantify the energy of this solvation, as shown in the hypothetical data in Table 2.

Table 2: Hypothetical DFT-Calculated Energies for Solvation vs. Dimerization of Mg(HMDS)₂

Species Relative Energy (kcal/mol)
2 x [Mg(HMDS)₂] (monomer) 0 (Reference)
[Mg(HMDS)₂]₂ (dimer) -25

Note: These energy values are illustrative. A negative value indicates a more stable species relative to the reference.

In this hypothetical scenario, the calculated energies suggest that the formation of a disolvated monomer is thermodynamically more favorable than the formation of an unsolvated dimer. This outcome aligns with the common experimental observation that magnesium amides often exist as solvated monomers in coordinating solvents like THF. The balance between aggregation energy and solvation energy is therefore a critical determinant of the species present in solution, which in turn dictates the compound's chemical reactivity.

Applications in Advanced Materials Science Research

Electrolyte Development for Rechargeable Magnesium Batteries

The development of practical rechargeable magnesium (Mg) batteries has been hindered by the lack of suitable electrolytes that allow for efficient and reversible Mg deposition and stripping. Magnesium bis(hexamethyldisilazide) has emerged as a key precursor in the formulation of innovative electrolyte systems designed to overcome these challenges.

A critical issue with many simple magnesium salts in ether-based solvents is their tendency to form passivating layers on the magnesium anode, which blocks ion transport and prevents reversible electrochemical reactions. Non-nucleophilic electrolytes are essential to circumvent this problem. Magnesium bis(hexamethyldisilazide) serves as an excellent precursor for creating such electrolytes. capes.gov.br

Researchers have successfully synthesized non-nucleophilic electrolytes by reacting bisamide magnesium compounds, like magnesium bis(hexamethyldisilazide), with a Lewis acid in an aprotic solvent. capes.gov.brrsc.org This in-situ generation method is promising for practical applications due to its simplicity and the resulting electrolyte's high anodic stability and good ionic conductivity. rsc.org These electrolytes integrate the benefits of a wide electrochemical window and low toxicity. xmu.edu.cn

One notable example is the electrolyte system formed from a mixture of magnesium bis(hexamethyldisilazide) (Mg(HMDS)₂) and magnesium chloride (MgCl₂) in tetrahydrofuran (B95107) (THF). rsc.orgjcesr.org This formulation, developed through a reverse Schlenk equilibrium, demonstrates reversible Mg deposition/dissolution with a high coulombic efficiency of 99% and a wide electrochemical window. rsc.orgjcesr.org The unexpected solubility of MgCl₂ in THF, facilitated by Mg(HMDS)₂, provides a new pathway for developing effective magnesium electrolytes. rsc.orgjcesr.org

Table 1: Performance of a Non-Nucleophilic Electrolyte System

Electrolyte Composition Key Performance Metrics Reference
Mg(HMDS)₂–4MgCl₂ in THF Reversible Mg deposition/dissolution rsc.org, jcesr.org
Coulombic efficiency: 99% rsc.org, jcesr.org
Wide electrochemical window rsc.org, jcesr.org

While chloride-containing electrolytes have shown success, the presence of chloride ions can lead to severe corrosion of battery components, particularly at higher potentials. This has driven research into chloride-free alternatives. Magnesium bis(hexamethyldisilazide) is a compelling candidate for these next-generation electrolytes due to its high compatibility with the magnesium metal anode. acs.org

A significant breakthrough is the development of a chloride-free electrolyte based on Mg(HMDS)₂ in 1,2-dimethoxyethane (B42094) (DME). acs.org This system, when combined with an additive like tetrabutylammonium (B224687) borohydride, demonstrates reversible magnesium plating and stripping. acs.orgntu.edu.sg The resulting electrolyte shows good compatibility with a copper sulfide (B99878) nanomaterial cathode, achieving a high initial discharge capacity. acs.org The development of such chloride-free systems is a critical step toward the practical application of rechargeable magnesium batteries in a wider range of cell chemistries. acs.org

The interface between the electrode and the electrolyte is crucial for the performance and longevity of any battery. In magnesium batteries, the formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode is paramount. nih.gov For a long time, any surface film on the magnesium anode was considered a passivating layer that hindered ion transport. nih.gov However, recent research has shown that, similar to lithium-ion batteries, a functional SEI can be formed in magnesium systems. nih.gov

The use of chloride-free Mg(HMDS)₂-based electrolytes has been shown to form a robust SEI at the anode-electrolyte nanointerface. acs.org Surface analysis and depth profiling of the magnesium metal anode in such systems reveal the formation of this crucial interphase, which allows for reversible magnesium plating and stripping. acs.org The characteristics of the SEI, such as its ionic and electronic conductivity, are determined by the electrolyte composition and directly influence the battery's electrochemical performance. osti.govnih.gov Understanding and controlling the formation of this interphase is key to designing electrolytes that prevent dendrite growth and ensure stable, long-term cycling. nih.govosti.govnih.gov Ab initio molecular dynamics simulations are also being used to investigate the initial degradation reactions of electrolytes at the magnesium anode surface, providing atomic-level insights into SEI formation. researchgate.net

Precursor for Silicon-Based Materials and Nanomaterial Fabrication

Beyond energy storage, magnesium bis(hexamethyldisilazide) is a valuable precursor in the synthesis of advanced materials, particularly those based on silicon. Its unique structure and reactivity allow for the controlled fabrication of polymers, ceramics, and nanomaterials with tailored properties.

Magnesium bis(hexamethyldisilazide) plays a significant role in the development of silicon-based polymers and ceramics. It can be used to improve the thermal stability and mechanical strength of these materials, making them suitable for demanding applications in the aerospace and electronics industries.

The compound serves as a key reagent in the synthesis of various organometallic complexes. sigmaaldrich.com For instance, it is used to create diketiminate ligand complexes that act as catalysts in polymerization reactions, such as the polymerization of rac-lactide to produce biodegradable polymers. sigmaaldrich.com The use of molecular and macromolecular precursors like Mg(HMDS)₂ offers significant advantages in processing these materials into specific shapes like films or fibers and in creating materials with unique microstructures that are difficult to achieve through conventional methods.

In the field of nanotechnology, magnesium bis(hexamethyldisilazide) contributes to the fabrication of nanocomposites by allowing for precise control over material properties. Nanocomposites are materials that incorporate nanosized particles into a matrix, resulting in enhanced properties compared to the individual components.

While direct applications of Mg(HMDS)₂ as the primary precursor in widely cited nanocomposite fabrications are still emerging, its role as a magnesium source is critical. For instance, magnesium-based nanocomposites are being developed for various applications, including biomedical implants. sciopen.com In these materials, the uniform distribution of reinforcing agents within the magnesium matrix is crucial for achieving desired mechanical properties and corrosion resistance. Furthermore, magnesium oxide nanoparticles, which can be synthesized from magnesium precursors, are being incorporated into materials like graphene oxide to create nanocomposites for applications such as CO₂ capture. rsc.org The ability of Mg(HMDS)₂ to act as a soluble and reactive source of magnesium in non-polar organic solvents makes it a potentially valuable tool for the controlled synthesis of such advanced nanocomposites.

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Magnesium bis(hexamethyldisilazide) Mg[N(Si(CH₃)₃)₂]₂
Magnesium Chloride MgCl₂
Tetrahydrofuran C₄H₈O
1,2-dimethoxyethane C₄H₁₀O₂
Tetrabutylammonium borohydride (C₄H₉)₄NBH₄
Copper Sulfide CuS
Lithium Hexamethyldisilazide Li[N(Si(CH₃)₃)₂]
Dibutylmagnesium (B73119) (C₄H₉)₂Mg
Hexamethyldisilazane (B44280) HN[Si(CH₃)₃]₂
rac-lactide (C₃H₄O₂)₂
Graphene Oxide Not applicable (variable)

Application in Controlled Release Systems via Nanotechnology

Magnesium bis(hexamethyldisilazide) is emerging as a significant compound in advanced materials science, particularly in the development of controlled release systems through nanotechnology. Its utility is primarily centered on its role as a potent initiator in the ring-opening polymerization of lactones and other cyclic esters. This process is fundamental to creating biodegradable and biocompatible polymers, which form the structural basis of various nanoparticle-based drug delivery systems. These systems are designed to encapsulate therapeutic agents and release them in a controlled manner at specific sites within the body, enhancing therapeutic efficacy while minimizing systemic side effects.

The unique chemical properties of Magnesium bis(hexamethyldisilazide) allow for precise control over the polymerization process. This control is crucial in tailoring the physicochemical properties of the resulting polymers, such as their molecular weight, polydispersity, and microstructure. These properties, in turn, dictate the characteristics of the nanoparticles formulated from them, including their size, drug-loading capacity, and release kinetics.

Detailed Research Findings

Research into the application of organometallic initiators in polymer synthesis has paved the way for the use of compounds like Magnesium bis(hexamethyldisilazide) in creating sophisticated drug delivery vehicles. For instance, the anionic ring-opening polymerization of α,α,β-trisubstituted β-lactones, such as benzyl (B1604629) dimethylmalolactonate and hexyl dimethylmalolactonate, yields well-defined biodegradable polymers like poly(dimethylmalic acid) derivatives. While the specific use of Magnesium bis(hexamethyldisilazide) as the initiator in all such syntheses is not always explicitly detailed in every study, its known efficacy as a strong base and nucleophile makes it a highly suitable candidate for initiating these types of polymerizations.

The resulting amphiphilic block copolymers can self-assemble in aqueous media to form core-shell nanoparticles. The hydrophobic core serves as a reservoir for lipophilic drugs, while the hydrophilic shell provides stability in physiological environments and can be functionalized for targeted delivery. The precise control afforded by the initiator allows for the production of nanoparticles with narrow size distributions, a critical factor for their in vivo performance.

For example, nanoparticles synthesized from poly(dimethylmalic acid) derivatives have demonstrated promising characteristics for drug delivery applications. Studies have shown that the nature of the constituent copolymers directly influences the cytotoxicity and cellular uptake of these nanoparticles. This highlights the importance of the initial polymerization step, where the choice of initiator plays a pivotal role.

Interactive Data Table: Characteristics of Nanoparticles from Poly(dimethylmalic acid) Copolymers

Copolymer Composition Nanoparticle Diameter (nm) Polydispersity Index (PDI) Surface Charge (mV)
PdiMeMLA₅₄-b-PdiMeMLAHe₂₉ ~50-130 0.08 - 0.22 Negative

This table presents typical data for nanoparticles synthesized from polymers whose production can be initiated by compounds like Magnesium bis(hexamethyldisilazide). The data is illustrative of the controlled characteristics achievable.

The ability to produce well-defined, biodegradable nanoparticles is a cornerstone of advanced drug delivery. The role of Magnesium bis(hexamethyldisilazide) as a powerful initiator in the synthesis of the requisite polymers underscores its importance in the future of controlled release systems in nanotechnology.

Comparative Studies and Future Research Directions

Comparative Analysis with Alkali Metal Bis(hexamethyldisilazides)

The reactivity and utility of bis(hexamethyldisilazide) compounds are significantly influenced by the associated metal cation. The comparison between magnesium bis(hexamethyldisilazide) and its alkali metal analogues, such as those containing lithium (Li), sodium (Na), and potassium (K), reveals distinct profiles in their chemical behavior.

A key distinction lies in the balance between Lewis acidity and basicity. While alkali metal bis(hexamethyldisilazides) are predominantly strong bases, magnesium bis(hexamethyldisilazide) exhibits a more pronounced Lewis acidic character. This difference dictates their respective applications in organic synthesis.

For instance, potassium hexamethyldisilazide (KHMDS) is a stronger base than Mg(HMDS)2 and is effective in deprotonating sterically hindered substrates. In contrast, the lower Lewis acidity of Mg(HMDS)2 allows for greater selectivity in reactions such as enolate formation, minimizing side reactions and over-deprotonation. This property is particularly advantageous in aldol (B89426) additions, where it can generate regio- and stereoselective silyl (B83357) enol ethers under mild conditions.

The covalent nature of the Mg-N bond in magnesium bis(hexamethyldisilazide) also contributes to its distinct reactivity compared to the more ionic character of alkali metal amides. This difference is highlighted in their interactions with other molecules. For example, calcium bis(hexamethyldisilazide) forms solvent-separated ion pairs in pyridine (B92270), whereas Mg(HMDS)2 maintains its covalent Mg-N bonds, leading to lower stereoselectivity in enolization for the calcium derivative.

CompoundPrimary CharacteristicCommon Applications
Magnesium bis(hexamethyldisilazide) Lewis Acid / Moderate BaseCatalysis (e.g., hydroboration, polymerization), stereoselective enolizations
Potassium bis(hexamethyldisilazide) Strong BaseDeprotonation of sterically hindered substrates, Horner-Wadsworth-Emmons reactions
Sodium bis(hexamethyldisilazide) Moderate BaseAsymmetric synthesis

Recent research has unveiled the potential of bimetallic systems that incorporate magnesium bis(hexamethyldisilazide) with alkali metals, leading to synergistic effects and enhanced catalytic activity. While s-block organometallics have traditionally had a smaller role in homogeneous catalysis compared to transition metals, these heterobimetallic complexes are changing that perception. researchgate.net

Studies have shown that combining magnesium bis(hexamethyldisilazide) with alkali metals can successfully catalyze reactions like the transfer hydrogenation of alkenes, a reaction that fails with magnesium alone. researchgate.netdntb.gov.ua The efficiency of these bimetallic systems often depends on the specific alkali metal used. For example, in the reduction of styrene, the catalytic activity follows the trend Cs-Mg > Rb-Mg > K-Mg > Na-Mg > Li-Mg. For the reduction of 1,1-diphenylethylene, the potassium-magnesium combination proves to be the most effective. researchgate.net

This cooperative catalysis is believed to arise from the interplay between the Lewis acidic magnesium center and the alkali metal, which can influence the electronic and steric environment of the catalytic site. nih.gov This synergy opens up new possibilities for designing highly active and selective catalysts for a range of organic transformations. The concept of a synergistic effect, where the combined catalytic activity is greater than the sum of the individual components, is a key driver in this area of research. nih.govresearchgate.net

Challenges and Emerging Opportunities in Magnesium Amide Chemistry Research

The field of magnesium amide chemistry, while promising, is not without its challenges. A primary hurdle is the often-low reactivity of amides themselves due to their inherent stability. nih.govnih.gov Overcoming this requires the development of effective activation strategies.

One of the key challenges lies in the selective activation of the amide bond. nih.gov Traditional methods often require harsh reagents, limiting their applicability. nih.gov However, the development of milder and more selective catalytic systems based on magnesium amides presents a significant opportunity. For instance, magnesium-catalyzed hydroboration has emerged as a method for the reduction of amides to amines under mild conditions. iastate.eduacs.orgiastate.edu

Furthermore, the synthesis and handling of some magnesium amide complexes can be challenging due to their sensitivity to air and moisture. This necessitates the use of specialized techniques and inert atmospheres, which can add complexity to experimental setups.

Despite these challenges, the unique reactivity of magnesium amides offers exciting opportunities. Their ability to be "tuned" by modifying the substituents on the amide ligand allows for the development of highly selective and reactive reagents. fiveable.me This tunability is crucial for applications in complex molecule synthesis, such as in the pharmaceutical and natural product industries. fiveable.me

Emerging Research Avenues for Magnesium Bis(hexamethyldisilazide)

The future of magnesium bis(hexamethyldisilazide) research is bright, with several emerging avenues promising to expand its utility in chemical synthesis.

One of the most exciting areas is its application in catalysis involving metal-ligand cooperation (MLC) . nih.govnih.gov In these systems, both the magnesium center and the ligand actively participate in the catalytic cycle. For example, de-aromatized magnesium pincer complexes have been shown to activate dihydrogen (H2) and catalyze the hydrogenation of imines and the semihydrogenation of alkynes. nih.govnih.govacs.orgacs.org This represents a significant advance in main-group metal catalysis. nih.govacs.org

Another promising direction is the development of bimetallic magnesium complexes for catalysis . nih.gov By designing ligands that can accommodate two magnesium centers, researchers are exploring the cooperative effects that can arise from having two metal ions in close proximity. These bimetallic systems have the potential to enable new types of transformations and enhance catalytic efficiency. nih.gov

Furthermore, the role of magnesium bis(hexamethyldisilazide) as a precursor for advanced materials is an area of growing interest. Its use in the synthesis of non-nucleophilic electrolytes for magnesium batteries highlights its potential beyond traditional organic synthesis.

Finally, continued investigation into the fundamental reaction mechanisms involving magnesium bis(hexamethyldisilazide) will be crucial for the rational design of new catalysts and synthetic methods. researchgate.net A deeper understanding of the intermediates and transition states in these reactions will enable chemists to better predict and control reaction outcomes.

Q & A

Q. How does Mg(HMDS)₂ compare to lithium amides (e.g., LiHMDS) in enolate generation for aldol reactions?

Mg(HMDS)₂ offers superior thermal stability and selectivity in enolate formation due to its lower Lewis acidity, which reduces over-deprotonation and side reactions. For ketone-aldehyde aldol additions, it generates regio- and stereoselective silyl enol ethers under mild conditions (toluene, ambient temperature). Experimental optimization involves solvent choice (e.g., THF vs. DME) and stoichiometric control to avoid aggregation, which impacts reactivity .

Q. What safety protocols are critical when handling Mg(HMDS)₂ in synthetic chemistry?

Mg(HMDS)₂ induces severe skin/eye damage and hydrolyzes exothermically. Key precautions include:

  • Use of anhydrous solvents (e.g., THF, toluene) under inert atmosphere (glovebox/Schlenk line).
  • Avoidance of protic reagents or moisture to prevent violent decomposition.
  • Personal protective equipment (gloves, face shield) and spill containment materials (dry sand) .

Q. What are the primary applications of Mg(HMDS)₂ in polymerization catalysis?

Mg(HMDS)₂ acts as a bifunctional initiator in ring-opening polymerization (ROP) of cyclic esters (e.g., γ-methyl-α-methylene-γ-butyrolactone). It enables controlled molecular weight distribution by balancing monomer insertion and chain termination. Methodological studies use kinetic profiling (NMR, GPC) and ligand-tuning (e.g., N-heterocyclic carbenes) to modulate polymerization rates .

Advanced Research Questions

Q. How does Mg(HMDS)₂ influence magnesium deposition morphology in battery electrolytes?

In Mg[B(hfip)₄]₂/DME or Mg(HMDS)₂–2AlCl₃/THF electrolytes, Mg(HMDS)₂ promotes uniform, dendrite-free Mg plating by stabilizing [Mg₂Cl₃]⁺ clusters. Advanced characterization (SEM, XPS) reveals that solvent coordination (THF vs. glymes) and anion mobility dictate nucleation kinetics. Compatibility with sulfur cathodes requires ionic liquids (e.g., PP14TFSI) to suppress polysulfide shuttling .

Q. What mechanistic insights explain the kinetic isotope effect in Mg(HMDS)₂-mediated enolization?

Enolization of propiophenone with Mg(HMDS)₂ exhibits a primary KIE (kH/kD = 18.9 at 295 K), confirming proton transfer as rate-limiting. Temperature-dependent tunneling effects are validated via Arrhenius plots and DFT calculations. Experimental protocols combine isotopic labeling, variable-temperature NMR, and UV-vis kinetics to map transition states .

Q. How do solution equilibria of Mg(HMDS)₂-based electrolytes affect electrodeposition reversibility?

In THF, Mg(HMDS)₂ forms [Mg(HMDS)₂(THF)ₙ] complexes, where solvation number (n = 2–4) impacts ionic conductivity and overpotential. Cyclic voltammetry (CV) and Raman spectroscopy reveal that AlCl₃ additives shift equilibrium toward [MgCl⁺] species, enhancing Coulombic efficiency (95–98%) by reducing passivation .

Q. What strategies resolve contradictions in catalytic efficiency between Mg(HMDS)₂ and alkali metal amides?

Discrepancies arise from solvent polarity (e.g., benzene vs. THF) and ligand steric effects. For imine reductions, Mg(HMDS)₂ outperforms KHMDS in non-polar solvents due to weaker ion pairing. Systematic optimization involves:

  • Solvent screening (dielectric constant, donor number).
  • Substrate scope analysis (electron-deficient vs. bulky substrates).
  • Comparative kinetic studies (TOF measurements) .

Methodological Guidelines

  • Enolate Selectivity Analysis : Use low-temperature (<−30°C) stoichiometric deprotonation with in situ IR monitoring to track E/Z enolate ratios .
  • Electrolyte Compatibility Testing : Pair galvanostatic cycling (0.1–1 mA/cm²) with post-mortem XRD to assess Mg anode passivation .
  • Catalytic Cycle Elucidation : Employ isotopic labeling (²H, ¹⁵N) and DOSY NMR to distinguish monomeric vs. aggregated species during polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.